molecular formula C10H11FN2O2 B571861 1-(2-Fluoro-6-nitrophenyl)pyrrolidine CAS No. 1233952-03-8

1-(2-Fluoro-6-nitrophenyl)pyrrolidine

Cat. No.: B571861
CAS No.: 1233952-03-8
M. Wt: 210.208
InChI Key: QJQZIIGCNJGTMH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11FN2O2 and a molecular weight of 210.21 g/mol It is characterized by the presence of a pyrrolidine ring attached to a 2-fluoro-6-nitrophenyl group

Preparation Methods

The synthesis of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine typically involves the reaction of 2-fluoro-6-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(2-Fluoro-6-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-6-nitrophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

1-(2-Fluoro-6-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:

  • 1-(2-Fluoro-4-nitrophenyl)pyrrolidine
  • 1-(3-Nitrophenyl)pyrrolidine
  • 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

These compounds share structural similarities but differ in the position of the fluorine and nitro groups, which can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZIIGCNJGTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693166
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-61-7, 1233952-03-8
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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